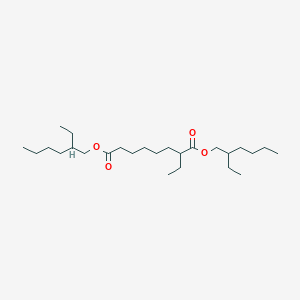![molecular formula C7H8 B14741882 Tricyclo[3.2.0.0~2,7~]hept-3-ene CAS No. 6006-21-9](/img/structure/B14741882.png)
Tricyclo[3.2.0.0~2,7~]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.2.0.0~2,7~]hept-3-ene is a polycyclic hydrocarbon with the molecular formula C7H8. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The compound is known for its high strain energy due to the presence of multiple ring junctions and the rigidity of its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.2.0.0~2,7~]hept-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the thermolysis of bicyclo[3.2.0]hept-2-ene derivatives. This process involves heating the precursor compound to induce the formation of the tricyclic structure through a series of bond rearrangements .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in catalytic processes and high-temperature reaction techniques have made it possible to produce this compound on a larger scale for research and specialized applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.2.0.0~2,7~]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained, more stable compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often leading to the cleavage of one or more of the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and ring-opened compounds. For example, oxidation can lead to the formation of tricyclo[3.2.0.0~2,7~]heptan-3-one, while reduction can yield bicyclo[3.2.0]heptane derivatives .
Applications De Recherche Scientifique
Tricyclo[3.2.0.0~2,7~]hept-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of ring strain and the reactivity of polycyclic systems.
Biology: Its derivatives are investigated for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing into its potential use in drug design and synthesis.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism by which Tricyclo[3.2.0.0~2,7~]hept-3-ene exerts its effects is primarily through its high strain energy and reactivity. The molecular targets and pathways involved include:
Electrophilic Attack: The compound’s strained structure makes it highly reactive towards electrophiles, leading to various substitution and addition reactions.
Thermal Isomerization: The compound can undergo thermal isomerization to form more stable isomers, such as bicyclo[3.2.0]hept-6-ene.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.1.0.0~2,7~]hept-3-ene: Similar in structure but with a different ring size and connectivity.
Bicyclo[3.2.0]hept-2-ene: A precursor in the synthesis of Tricyclo[3.2.0.0~2,7~]hept-3-ene.
Cycloheptatriene: A less strained, more stable compound formed from the isomerization of this compound
Uniqueness
This compound is unique due to its high strain energy and reactivity, making it a valuable compound for studying the effects of ring strain and the reactivity of polycyclic systems. Its structure also allows for the formation of a wide variety of derivatives through different chemical reactions .
Propriétés
Numéro CAS |
6006-21-9 |
|---|---|
Formule moléculaire |
C7H8 |
Poids moléculaire |
92.14 g/mol |
Nom IUPAC |
tricyclo[3.2.0.02,7]hept-3-ene |
InChI |
InChI=1S/C7H8/c1-2-5-6-3-4(1)7(5)6/h1-2,4-7H,3H2 |
Clé InChI |
UZJVVGQIWBVVCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC3C1C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
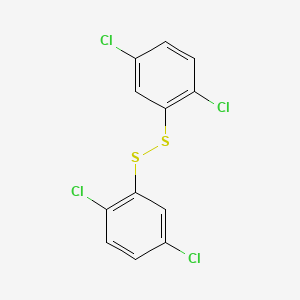
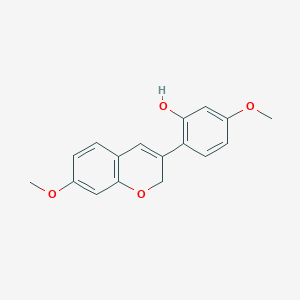
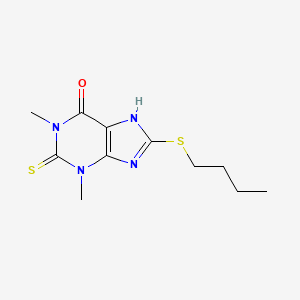
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
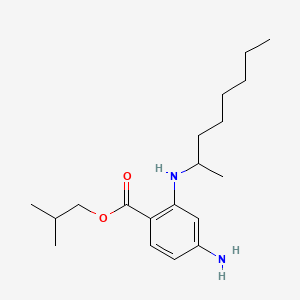
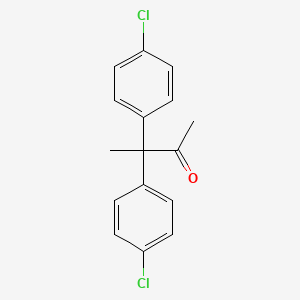
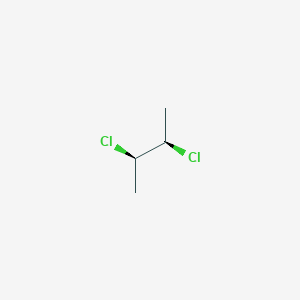
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
